2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone
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Overview
Description
2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone is a synthetic organic compound that features a tetraazole ring, an ethoxyphenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetraazole derivative can then be reacted with a thiol compound to form the thioether linkage.
Final Coupling: The ethoxyphenyl and methylphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with tetraazole rings are often explored as ligands in catalytic systems.
Materials Science: Such compounds can be used in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymers: Incorporation into polymer systems to enhance properties like thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-Methoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone
- 2-((1-(4-Chlorophenyl)-1H-tetraazol-5-YL)thio)-1-(4-methylphenyl)ethanone
Uniqueness
- Ethoxy Group : The presence of the ethoxy group may impart unique electronic properties compared to methoxy or chloro analogs.
- Biological Activity : Differences in substituents can lead to variations in biological activity, making the ethoxy derivative potentially more effective in certain applications.
Properties
Molecular Formula |
C18H18N4O2S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-16-10-8-15(9-11-16)22-18(19-20-21-22)25-12-17(23)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
NXLNSAAFPCDBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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